molecular formula C11H12BrNO2 B8128147 3-Bromo-4-(cyclopropylmethoxy)benzamide

3-Bromo-4-(cyclopropylmethoxy)benzamide

Cat. No.: B8128147
M. Wt: 270.12 g/mol
InChI Key: MKECBRRTUMJWFJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(cyclopropylmethoxy)benzamide ( 1369782-06-8) is a benzamide derivative with a molecular formula of C11H12BrNO2 and a molecular weight of 270.12 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring a benzamide core substituted with a bromo atom and a cyclopropylmethoxy group, makes it a key precursor in the synthesis of more complex, biologically active molecules . This chemical is classified as a substituted benzamide, a family of compounds known for its diverse biological activities. Specifically, research into related structures has identified applications in developing inhibitors for cyclic nucleotide phosphodiesterases (PDE), particularly PDE4 . Such inhibitors are of significant research interest for their potential in treating inflammatory conditions, including dermatological diseases and respiratory disorders like asthma and COPD . The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKECBRRTUMJWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 4-(Cyclopropylmethoxy)Benzaldehyde

The bromination of 4-(cyclopropylmethoxy)benzaldehyde at the 3-position is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of radical initiators. Patent WO2003022800A1 details a method where 3-methylbenzoic acid derivatives undergo bromination with Br₂ under radical conditions (e.g., dibenzoyl peroxide or azoisobutyronitrile) to yield bromomethyl intermediates. While this patent focuses on benzoic acids, analogous conditions apply to benzaldehyde systems.

Key parameters:

  • Solvent : Dichloromethane or carbon tetrachloride

  • Temperature : 70–80°C

  • Reaction time : 6–12 hours

  • Yield : 65–78% (reported for analogous bromomethylbenzoic acids)

Regioselective Bromination Using Directed Ortho-Metalation

To enhance regioselectivity, directed ortho-metalation (DoM) has been employed. The 4-(cyclopropylmethoxy) group acts as a directing group, enabling lithiation at the 3-position followed by quenching with bromine sources (e.g., Br₂ or NBS). A representative protocol involves:

  • Treating 4-(cyclopropylmethoxy)benzaldehyde with LDA (lithium diisopropylamide) at −78°C in THF.

  • Adding trimethylsilyl chloride to form the silyl-protected intermediate.

  • Bromination with Br₂ at 0°C, yielding 3-bromo-4-(cyclopropylmethoxy)benzaldehyde.

Advantages :

  • Higher regioselectivity (>95%) compared to radical bromination.

  • Reduced byproduct formation (e.g., dibrominated products).

Alkoxylation: Introducing the Cyclopropylmethoxy Group

Nucleophilic Substitution with Cyclopropylmethanol

The cyclopropylmethoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) on 3-bromo-4-hydroxybenzaldehyde. CN102690194A and CN102690194B describe optimized conditions using cyclopropylmethanol and alkali bases:

Procedure :

  • Dissolve 3-bromo-4-hydroxybenzaldehyde (1 equiv) in acetone or DMF.

  • Add cyclopropylmethanol (1.2 equiv) and potassium hydride (1.5 equiv).

  • Heat at 70°C for 15 hours under nitrogen.

  • Acidify with HCl and extract with ethyl acetate.

Performance metrics :

ParameterValue
Yield80–92%
Purity (HPLC)85–94.6%
Solvent Efficiency130 mL/g substrate

Alternative Methods: Phase-Transfer Catalysis

For industrial scalability, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a water-toluene biphasic system has been explored. This reduces solvent volume by 40% while maintaining yields >75%.

Amidation of 3-Bromo-4-(Cyclopropylmethoxy)Benzaldehyde

Oxidative Amination Route

The aldehyde intermediate is oxidized to the carboxylic acid using KMnO₄ or CrO₃, followed by amidation with ammonium chloride:

Steps :

  • Oxidize 3-bromo-4-(cyclopropylmethoxy)benzaldehyde to the acid using Jones reagent (CrO₃/H₂SO₄) at 0°C.

  • React with SOCl₂ to form the acid chloride.

  • Treat with concentrated NH₄OH to yield the benzamide.

Challenges :

  • Over-oxidation risks with Cr-based reagents.

  • Alternative oxidants like TEMPO/NaClO₂ offer milder conditions (25°C, pH 5–6) with 88% yield.

Direct Reductive Amination

Recent studies propose a one-pot reductive amination using NaBH₄ and NH₃ in methanol:

  • Combine aldehyde (1 equiv), NH₃ (5 equiv), and NaBH₄ (2 equiv).

  • Stir at 25°C for 24 hours.

  • Isolate the product via filtration (yield: 70–75%).

Purification and Analytical Characterization

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) achieves >99% purity. Key parameters:

  • Cooling rate: 0.5°C/min

  • Seed crystal size: 50–100 μm

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 2.4 Hz, 1H), 7.56 (dd, J = 8.8, 2.4 Hz, 1H), 6.98 (d, J = 8.8 Hz, 1H), 4.12 (d, J = 6.8 Hz, 2H), 1.40–1.32 (m, 1H), 0.68–0.62 (m, 2H), 0.38–0.32 (m, 2H).

  • MS (ESI+) : m/z 298 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via distillation achieves 85% reuse efficiency, reducing waste.

Byproduct Management

The major byproduct, 3,5-dibromo-4-(cyclopropylmethoxy)benzamide, is minimized by:

  • Controlling Br₂ stoichiometry (1.05 equiv).

  • Using flow reactors for precise residence time (2 minutes) .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopropylmethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-Bromo-4-(cyclopropylmethoxy)benzamide serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance the efficacy and specificity of drugs targeting various receptors or enzymes. Research has indicated that derivatives of this compound can function as inhibitors for specific biological pathways, making them potential candidates for therapeutic agents against diseases such as cancer and neurodegenerative disorders .

Case Study: Inhibition of Epithelial-Mesenchymal Transition
A notable study demonstrated that derivatives of this compound inhibit epithelial-mesenchymal transition (EMT), a process linked to cancer progression and fibrosis. The compound was shown to modulate the Smad signaling pathway, reducing the phosphorylation of Smad2/3, which plays a crucial role in fibrotic responses.

Biological Studies

Biochemical Assays
In biological research, this compound can act as a probe or ligand in biochemical assays. Its ability to interact with specific proteins allows researchers to study protein-ligand interactions and enzyme activities. This application is critical for understanding cellular mechanisms and developing new therapeutic strategies .

Antimicrobial Properties
Recent findings have highlighted the antimicrobial properties of compounds related to this compound. These compounds exhibit activity against various pathogens, suggesting their potential use in developing new antibiotics or antifungal agents.

Materials Science

Development of Novel Materials
The unique electronic and optical properties of this compound make it suitable for applications in materials science. Researchers are exploring its use in creating novel materials with specific functionalities, such as conducting polymers or sensors.

Industrial Chemistry

Intermediate in Synthesis
In industrial applications, this compound is utilized as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility allows for various chemical transformations that can lead to the production of valuable compounds.

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryDrug development, EMT inhibition
Biological StudiesBiochemical assays, antimicrobial properties
Materials ScienceDevelopment of novel materials
Industrial ChemistryIntermediate for agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that play a role in disease processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features and Substitutions

Key structural variations among benzamide derivatives include substituents on the benzene ring, the nature of the alkoxy groups, and the presence of heterocyclic moieties. Below is a comparative analysis:

Key Observations:
  • Substituent Impact :
    • Bromo vs. Halogenated Groups : Bromine at C3 (as in the target compound) may offer steric and electronic differences compared to chlorine or fluorine in analogues like Roflumilast derivatives .
    • Cyclopropylmethoxy vs. Alkoxy Chains : The cyclopropyl group enhances rigidity and metabolic stability compared to linear alkoxy chains (e.g., 3-methylbutoxy in ).
    • Heterocyclic Moieties : Pyridinyl or dichloropyridinyl groups (e.g., in Roflumilast) improve target selectivity for PDE4 isoforms .

Pharmacological and Mechanistic Differences

FCPR03: A Closely Related PDE4 Inhibitor
  • Mechanism : FCPR03 inhibits PDE4B, elevating cAMP levels and activating downstream pathways (e.g., Akt/GSK-3β), which restore dendritic spine density and synaptic proteins (PSD95, synapsin 1) in CUMS mice .
  • Advantages Over Rolipram : Reduced emetic side effects due to lower affinity for PDE4D isoforms .
3-Bromo-4-(3-methylbutoxy)benzamide: A Simpler Analogue
  • Utility : Primarily a synthetic intermediate; the 3-methylbutoxy group increases lipophilicity but may reduce metabolic stability compared to cyclopropylmethoxy .

Biological Activity

3-Bromo-4-(cyclopropylmethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly as a pharmaceutical agent. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a bromine atom and a cyclopropylmethoxy group attached to a benzamide backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound may act through multiple pathways:

  • Inhibition of Fibroblast Growth Factor Receptor (FGFR) :
    • A related compound (C9), which shares structural similarities with this compound, has been shown to inhibit FGFR1, leading to reduced proliferation in non-small cell lung cancer (NSCLC) cell lines. The IC50 values ranged from 1.25 µM to 2.31 µM across different cell lines, indicating potent activity against FGFR1 amplification in NSCLC .
  • Cell Cycle Arrest and Apoptosis Induction :
    • The same studies demonstrated that compounds targeting FGFR1 could cause cell cycle arrest at the G2 phase and induce apoptosis in cancer cells, suggesting that this compound may have similar effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
FGFR InhibitionInhibits FGFR1 in NSCLC cell lines
Cell Cycle ArrestInduces G2 phase arrest in cancer cells
Apoptosis InductionPromotes apoptosis in FGFR1 amplified NSCLC cells
Larvicidal ActivityExhibits larvicidal properties against mosquito larvae
Fungicidal ActivityShows fungicidal activity against various fungi

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally related to this compound:

  • Cancer Research : In a study focused on NSCLC, compounds similar to this compound exhibited significant inhibition of cancer cell growth, with molecular docking studies revealing strong binding interactions with FGFR1 . This suggests that modifications to the benzamide structure can enhance its therapeutic potential.
  • Agricultural Applications : In agricultural research, derivatives of benzamide, including those with cyclopropyl groups, demonstrated potent larvicidal and fungicidal activities. For example, certain derivatives achieved up to 100% larvicidal efficacy at concentrations as low as 10 mg/L . This highlights the versatility of benzamide derivatives in both medicinal and agricultural fields.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-(cyclopropylmethoxy)benzamide, and how can reaction efficiency be optimized?

The synthesis typically involves coupling cyclopropanemethanol to a brominated benzamide precursor. Key steps include:

  • Bromination : Selective bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) to avoid over-bromination .
  • Etherification : Introducing the cyclopropylmethoxy group via nucleophilic substitution or Mitsunobu reaction, with optimization of base (e.g., NaH or K₂CO₃) and solvent (e.g., DMF or THF) to enhance yield .
  • Amidation : Final benzamide formation using coupling reagents like EDCI/HOBt or via acid chloride intermediates .
    Optimization : Use factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify critical parameters. Computational tools (e.g., ICReDD’s AI-driven reaction path search) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • Chromatography : HPLC or UPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, aromatic protons in the benzamide ring) .
    • HRMS : High-resolution mass spectrometry for exact mass verification (e.g., [M+H]⁺ expected within 1 ppm error) .
  • X-ray crystallography (if crystalline): Resolve molecular geometry and confirm steric effects of the cyclopropylmethoxy group .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • First Aid :
    • Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin Contact : Wash with soap/water; remove contaminated clothing immediately .
  • Waste Disposal : Segregate halogenated waste in designated containers for incineration by licensed facilities. Avoid aqueous disposal due to bromine content .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and regioselectivity of this compound derivatives?

  • Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps to identify electrophilic/nucleophilic sites. For example, the bromine atom’s σ-hole can guide cross-coupling reactions .
  • Regioselectivity : Molecular docking or MD simulations predict steric/electronic effects of the cyclopropylmethoxy group on substitution patterns. Tools like Gaussian or ORCA are standard .
  • Case Study : ICReDD’s workflow integrates quantum chemical calculations with experimental data to prioritize Suzuki-Miyaura coupling sites (e.g., bromine vs. methoxy reactivity) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO concentration ≤0.1%) .
  • Metabolite Profiling : LC-MS/MS to detect degradation products (e.g., de-brominated or hydrolyzed derivatives) that may interfere with activity .
  • Collaborative Validation : Cross-lab reproducibility studies with shared batches of compound (>98% purity by HPLC) .

Q. How can reactor design improve scalability for multi-step syntheses of this compound?

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., bromination). Microreactors reduce side reactions and improve yield consistency .
  • Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted intermediates, reducing downstream processing .
  • Case Study : A tubular reactor with temperature zones optimized for sequential bromination and amidation steps achieved 85% overall yield at 100 g scale .

Q. What mechanistic insights explain the stability challenges of this compound under acidic conditions?

  • Degradation Pathways : Acid-catalyzed hydrolysis of the benzamide group or ring-opening of the cyclopropane moiety.
    • Benzamide Cleavage : Protonation of the carbonyl oxygen leads to nucleophilic attack by water, forming benzoic acid derivatives .
    • Cyclopropane Stability : Strain energy (~27 kcal/mol) makes the cyclopropyl group prone to ring-opening under strong acids (e.g., H₂SO₄) .
  • Mitigation : Use aprotic solvents (e.g., DCM) and avoid pH < 4 during storage. Stabilizers like BHT (0.1%) can inhibit radical degradation .

Q. How do isotopic labeling studies (e.g., ¹³C, ²H) elucidate the metabolic fate of this compound in biological systems?

  • Tracer Design : Synthesize ¹³C-labeled benzamide or deuterated cyclopropane to track metabolic pathways .
  • Applications :
    • Mass Spectrometry : Quantify labeled metabolites in liver microsomes to identify primary oxidation sites (e.g., CYP450-mediated demethylation) .
    • NMR : Detect ²H incorporation in excreted metabolites, confirming renal vs. hepatic clearance routes .

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